
2,5-Dihydroxypentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dihydroxypentanoic acid is an organic compound with the molecular formula C5H10O4 It is a derivative of pentanoic acid, characterized by the presence of two hydroxyl groups at the 2nd and 5th positions of the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,5-Dihydroxypentanoic acid can be synthesized through the alkaline degradation of cellulose. In this process, cellulose is treated with a strong base such as sodium hydroxide at elevated temperatures. The reaction conditions typically involve temperatures around 50°C and reaction times of up to 8 hours . The degradation of cellulose under these conditions leads to the formation of various hydroxy acids, including this compound.
Industrial Production Methods
Industrial production of this compound may involve similar processes to those used in laboratory synthesis but on a larger scale. The use of waste cellulosic materials, such as cotton or other textile fibers, can be an economical and sustainable source for the production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dihydroxypentanoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form diols or other reduced derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acid chlorides or anhydrides can be used to form esters, while alkyl halides can be used for ether formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce diols.
Applications De Recherche Scientifique
2,5-Dihydroxypentanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to metabolic pathways and enzyme functions.
Mécanisme D'action
The mechanism by which 2,5-Dihydroxypentanoic acid exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the compound can participate in enzymatic reactions, acting as a substrate or inhibitor, depending on the specific enzyme involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dihydroxypentanoic acid
- 2,4-Dihydroxypentanoic acid
- 3,5-Dihydroxypentanoic acid
Uniqueness
2,5-Dihydroxypentanoic acid is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical properties and reactivity compared to its isomers. This unique structure allows for specific interactions in chemical and biological systems, making it valuable for targeted applications .
Propriétés
IUPAC Name |
2,5-dihydroxypentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c6-3-1-2-4(7)5(8)9/h4,6-7H,1-3H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXQNGWJNMRWIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80519488 |
Source


|
| Record name | 2,5-Dihydroxypentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80519488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21577-52-6 |
Source


|
| Record name | 2,5-Dihydroxypentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80519488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
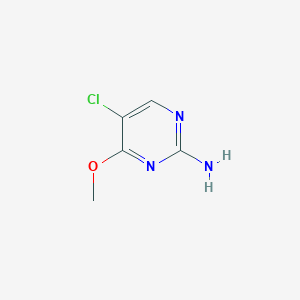
![4-[3-(4-Methoxyphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13103973.png)
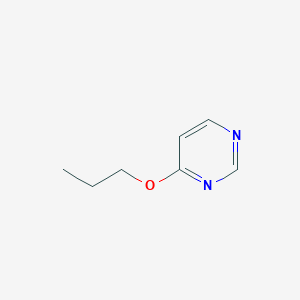

![4-((Tert-butoxycarbonyl)amino)-7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13103999.png)
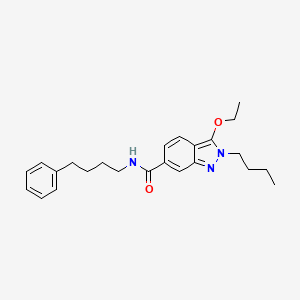
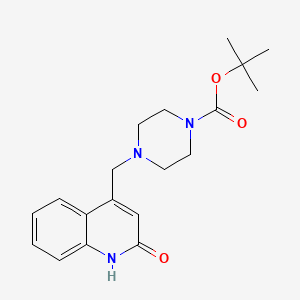
![N6-Isopropyl-4,5,6,7-tetrahydrobenzo[D]thiazole-2,6-diamine](/img/structure/B13104004.png)

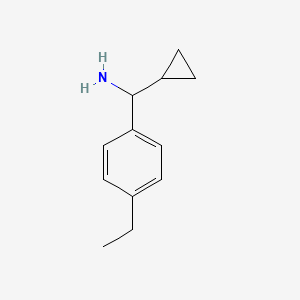
![8a-propan-2-yl-6,7-dihydro-1H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4-dione](/img/structure/B13104018.png)


![Ethyl 7-chloro-5-morpholinoimidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B13104037.png)
